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molecular formula C7H5FN2 B1271947 2-Amino-5-fluorobenzonitrile CAS No. 61272-77-3

2-Amino-5-fluorobenzonitrile

Cat. No. B1271947
M. Wt: 136.13 g/mol
InChI Key: VFQDFQDXMNVDPW-UHFFFAOYSA-N
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Patent
US07825132B2

Procedure details

The title compound was synthesized from commercially available 2-nitro-5-fluorobenzenecarbonitrile via reduction with SnCl2 in concentrated HCl as previously described in the following reference which is herein incorporated by reference in its entirety for all purposes as if fully set forth herein: Hunziker, F. et al. Eur. J. Med. Chem., Chim. Ther. 1981, 16(5), 391. GC/MS m/z: 136.1 (M+, 100%), Rt 8.87 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
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solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[C:11]#[N:12])([O-])=O.Cl[Sn]Cl>Cl>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[C:11]#[N:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)F)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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